
4,4'-Bis(N,N-dimethylureido)-3,3'-dimethoxybiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl is an organic compound with a complex structure that includes two dimethylureido groups and two methoxy groups attached to a biphenyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl typically involves the reaction of 4,4’-diamino-3,3’-dimethoxybiphenyl with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The urea groups can be reduced to amines under specific conditions.
Substitution: The biphenyl backbone can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The dimethylureido groups can form hydrogen bonds with biological molecules, while the biphenyl backbone provides a hydrophobic surface for interactions with other hydrophobic entities. These interactions can influence the activity of enzymes, receptors, and other proteins, making this compound useful in biochemical research.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but lacks the methoxy groups.
4,4’-Bis(dimethylamino)benzophenone: Contains dimethylamino groups instead of dimethylureido groups.
1,8-Naphthalimide derivatives: Used in similar applications but have a different core structure.
Uniqueness
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl is unique due to the presence of both dimethylureido and methoxy groups, which provide a combination of hydrogen bonding and hydrophobic interactions. This makes it particularly versatile for various applications in chemistry, biology, and materials science.
属性
CAS 编号 |
20575-75-1 |
|---|---|
分子式 |
C20H26N4O4 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
3-[4-[4-(dimethylcarbamoylamino)-3-methoxyphenyl]-2-methoxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C20H26N4O4/c1-23(2)19(25)21-15-9-7-13(11-17(15)27-5)14-8-10-16(18(12-14)28-6)22-20(26)24(3)4/h7-12H,1-6H3,(H,21,25)(H,22,26) |
InChI 键 |
QNQOYMPKSYMGBD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)N(C)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate](/img/structure/B11945926.png)
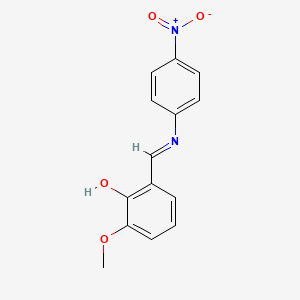
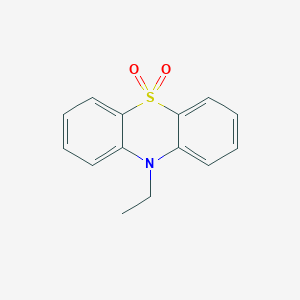


![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)


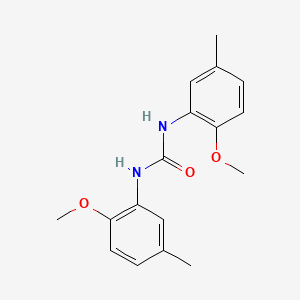
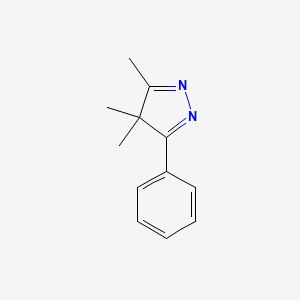
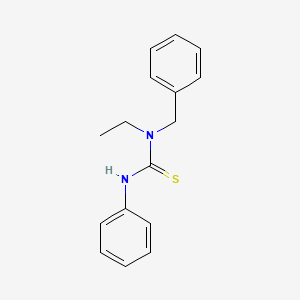
![1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11945991.png)
